8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
Description
8-[(Diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a hydroxyl group at position 7, and a diethylaminomethyl moiety at position 6. This compound belongs to a class of Mannich base derivatives, which are synthesized via reactions involving aldehydes, amines, and phenolic compounds (e.g., daidzein or formononetin) .
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-22(5-2)12-17-19(23)11-10-16-20(24)18(13-26-21(16)17)14-6-8-15(25-3)9-7-14/h6-11,13,23H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXSTDMMKZVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties. They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, depending on their specific structural features.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, some coumarin derivatives have been found to inhibit enzymes, block receptors, or disrupt cellular structures, leading to various biological effects. The specific mode of action of this compound would depend on its precise structural features and the nature of its targets.
Biological Activity
The compound 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one , a derivative of chromenone, exhibits significant biological activities that have garnered attention in pharmacological research. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The molecular formula for the compound is with a molecular weight of approximately 329.39 g/mol. The structure features a chromenone backbone substituted with a diethylamino group and a methoxyphenyl moiety. Synthesis typically involves a Mannich reaction, which allows for the introduction of the diethylamino group at the 8-position of the chromenone core .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antioxidant , anticancer , and anti-inflammatory properties.
Antioxidant Activity
Research indicates that the compound demonstrates potent antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) methods have shown that it effectively scavenges free radicals, suggesting its potential as a therapeutic agent in oxidative stress management .
Anticancer Properties
Several studies have investigated the anticancer effects of this compound against various cancer cell lines. Notably:
- Cell Proliferation Inhibition : The compound significantly inhibits cell proliferation in A431 vulvar epidermal carcinoma cells, showcasing IC50 values that indicate effective cytotoxicity .
- Mechanism of Action : It induces apoptosis through mitochondrial dysfunction, leading to decreased mitochondrial membrane potential in cancer cells . This suggests that it may act through intrinsic apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of the compound has also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .
Case Studies
-
In Vitro Study on Cancer Cells :
- A study assessed the effect of the compound on A431 cells. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.
- Table 1: Effect of this compound on A431 Cell Line
Concentration (µM) % Cell Viability IC50 (µM) 0 100 - 10 85 - 25 60 - 50 30 - 100 10 ~45 -
Antioxidant Activity Assessment :
- The antioxidant capacity was evaluated using DPPH and ABTS assays.
- Table 2: Antioxidant Activity of the Compound
Assay Type IC50 Value (µM) DPPH 20 ABTS 15
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties that make it a subject of interest in medicinal chemistry:
1. Antioxidant Activity
- Studies indicate that flavonoid derivatives possess significant antioxidant properties, which can protect cells from oxidative stress. This is attributed to their ability to scavenge free radicals and chelate metal ions, thus preventing cellular damage .
2. Anticancer Potential
- Research has shown that certain chromenone derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death . For instance, derivatives similar to the compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.
3. Antimicrobial Effects
- The compound has demonstrated antimicrobial activity against a range of pathogens. This includes bacteria and fungi, making it a candidate for developing new antimicrobial agents . Its efficacy can be linked to the structural features that enhance membrane permeability or inhibit essential metabolic pathways in microbes.
4. Neuroprotective Effects
- Preliminary studies suggest that the compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves reducing neuroinflammation and oxidative stress in neuronal cells .
Synthesis and Derivatives
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the Mannich reaction, where the chromenone core is functionalized with diethylamine and formaldehyde. This reaction allows for the introduction of amino groups that enhance biological activity.
Case Study 1: Anticancer Activity
In a study published in Organic & Biomolecular Chemistry, derivatives of chromenone were tested against human cancer cell lines. The results indicated that modifications at specific positions on the chromenone ring significantly enhanced anticancer activity, with IC50 values indicating potent cytotoxicity against breast and prostate cancer cells .
Case Study 2: Antioxidant Properties
A recent investigation into the antioxidant capacity of flavonoid derivatives showed that the presence of hydroxyl groups at specific positions increased radical scavenging activity. The compound's structure was optimized to maximize these effects, leading to promising results in reducing oxidative stress markers in vitro .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The 8-aminomethyl group (e.g., dimethylamino vs. diethylamino) influences lipophilicity and steric bulk, which may alter membrane permeability and target binding. For example, compound 5a (dimethylamino) exhibits anticancer activity , while the diethylamino variant (target compound) may show enhanced pharmacokinetics due to increased lipophilicity. Hydroxyl positioning: Compounds with dihydroxy groups (e.g., 7,8-diOH in 110) retain tyrosinase inhibitory activity (IC₅₀ = 50.9 µM), comparable to formononetin . The target compound’s single 7-OH group may reduce antioxidant capacity but improve metabolic stability.
Synthetic Yields :
- Mannich base derivatives (e.g., 5a , 9a ) often show moderate-to-low yields (9.9–83%), likely due to competing side reactions during alkylamine introduction .
Biological Potential: Formononetin (base structure) is a known phytoestrogen with tyrosinase inhibition . Compound 6 demonstrates dual cholinesterase inhibition, suggesting neuroprotective applications . The target compound’s diethylamino group may enhance interactions with hydrophobic enzyme pockets (e.g., kinases or oxidases), though empirical data are lacking.
Preparation Methods
Solvent Selection
Polar aprotic solvents enhance reaction rates by stabilizing the iminium intermediate. A comparative study revealed the following yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dimethylformamide | 36.7 | 82 |
| Acetonitrile | 37.5 | 78 |
| Ethanol | 24.3 | 65 |
Dimethylformamide (DMF) outperforms ethanol due to superior stabilization of charged intermediates.
Temperature and Time
Elevated temperatures (50–60°C) accelerate the reaction without promoting side products. Prolonged heating (>8 hours) reduces yields due to decomposition, as evidenced by high-performance liquid chromatography (HPLC) monitoring.
Characterization and Purification Techniques
Spectroscopic Analysis
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
-
IR (KBr):
Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials and dimeric byproducts. Final recrystallization from methanol yields >98% pure compound.
Scalability and Industrial Considerations
Industrial synthesis employs continuous flow reactors to enhance efficiency. A pilot-scale study achieved 85% yield using:
Challenges and Alternative Approaches
Q & A
Basic Research Question
- Storage : Protect from light at 4°C in sealed, dry containers (degradation <5% over 6 months).
- Solubility : Use DMSO for stock solutions (50 mM), but limit final concentration to <0.1% in cell assays to avoid cytotoxicity .
How to assess its potential as a dual-acting antioxidant and antiproliferative agent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
